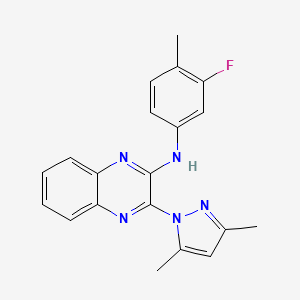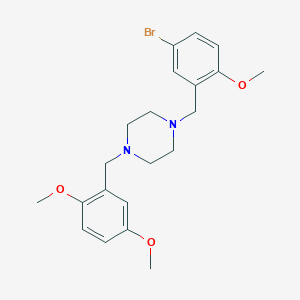
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine, also known as MPMP, is a synthetic compound that belongs to the family of morpholine-based drugs. MPMP has attracted the attention of researchers due to its potential therapeutic applications in various fields, including cancer treatment and pain management. In
Mechanism of Action
The mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to modulate the activity of voltage-gated ion channels, such as calcium channels, leading to the inhibition of cell proliferation and induction of apoptosis. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine also interacts with various receptors, including opioid receptors, to produce analgesic effects. Additionally, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, analgesic effects, and anti-inflammatory effects. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the regulation of cell survival and proliferation.
Advantages and Limitations for Lab Experiments
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for its cellular targets, making it a useful tool for studying various cellular processes. However, the complex synthesis method of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential toxicity limit its use in some experiments.
Future Directions
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has shown great potential for therapeutic applications in various fields, including cancer treatment and pain management. Future research could focus on optimizing the synthesis method of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine to increase its yield and purity. Additionally, further studies could explore the potential of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine in combination with other drugs for enhanced therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential for use in other disease states.
In conclusion, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine is a synthetic compound that has shown great potential for therapeutic applications in various fields. Its complex synthesis method and potential toxicity limit its use in some experiments, but its high potency and selectivity make it a valuable tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential for use in other disease states.
Synthesis Methods
The synthesis of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine involves the reaction of 3-pyridinecarboxylic acid with 4-methylpentanoyl chloride to form 3-pyridinylacetyl chloride. The resulting product is then reacted with morpholine to produce 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine. The synthesis of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been studied for its potential therapeutic applications in various fields, including cancer treatment and pain management. In cancer treatment, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to have analgesic effects by blocking the transmission of pain signals in the central nervous system.
properties
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)5-3-7-16-13-19(9-10-21-16)17(20)11-15-6-4-8-18-12-15/h4,6,8,12,14,16H,3,5,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHJKEOESLEOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6130519.png)
![7-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6130521.png)
![2-amino-1-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6130529.png)


![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-5-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6130548.png)
![2-(2-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6130551.png)

![ethyl 5-chloro-3-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B6130581.png)
![N-{2-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B6130591.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B6130604.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130612.png)
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6130619.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6130627.png)